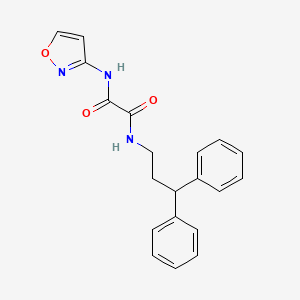

N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(20(25)22-18-12-14-26-23-18)21-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,12,14,17H,11,13H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPYXWYLAVLHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with isoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxal

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that combines an isoxazole moiety with an oxalamide backbone. This configuration is pivotal for its biological activity, particularly in modulating various physiological pathways.

Research indicates that compounds containing isoxazole and oxalamide structures can interact with specific biological targets, including enzymes and receptors involved in cell signaling. These interactions often lead to the modulation of pathways related to inflammation, cancer progression, and metabolic disorders.

Structure-Activity Relationship (SAR)

SAR Studies : A series of studies have been conducted to evaluate the biological activity of similar compounds. For instance, a study on substituted isoxazoles revealed that modifications at specific positions significantly affect their inhibitory activity against EPAC (Exchange Protein directly Activated by cAMP) . Such findings suggest that the structural features of this compound could be optimized for enhanced efficacy.

| Compound | Modification | Activity |

|---|---|---|

| HJC0726 | 4-position phenyl ring | Low micromolar inhibition |

| NY0123 | 5-position isoxazole | Enhanced potency |

| NY0173 | 3-, 4-, 5-positions | Increased activity |

Biological Activity Evaluation

Antioxidant Properties : Preliminary evaluations indicate that this compound exhibits antioxidant properties, which may contribute to its therapeutic potential in reducing oxidative stress-related diseases.

Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains. For example, derivatives with hydrazone structures demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial effects.

Case Studies

- Cancer Research : In vivo studies have indicated that compounds similar to this compound can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression. These findings underscore the need for further exploration into its anticancer properties.

- Inflammation Models : Research involving inflammatory models has shown that isoxazole-containing compounds can reduce inflammatory markers. This suggests that this compound may possess anti-inflammatory properties worth investigating.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

- The 3,3-diphenylpropyl group in the target compound and ’s derivative increases hydrophobicity, which may enhance blood-brain barrier penetration or material durability .

- In contrast, hydroxy () or methoxy groups () improve aqueous solubility, critical for oral bioavailability or industrial processing .

Electron Effects and Reactivity: Isoxazole (target compound) and pyridine () are electron-rich, favoring interactions with biological targets (e.g., enzymes or receptors) .

Safety and Metabolism: Oxalamides with simple alkyl/aryl groups (e.g., ’s No. 1768) exhibit high NOEL values (100 mg/kg/day), suggesting low toxicity .

Potential Applications: Pharmaceuticals: Isoxazole and pyridine derivatives (target compound, ) are common in drug design for antimicrobial or CNS-targeted therapies. Materials Science: Diphenylpropyl and nitro groups () could be leveraged in heat-resistant polymers or adhesives.

Q & A

(Basic) What are the standard synthetic routes for preparing N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example:

- Step 1: React 3,3-diphenylpropylamine with oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to form the intermediate acyl chloride .

- Step 2: Introduce isoxazol-3-ylamine under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution.

- Optimization: Control stoichiometry (1:1.2 amine-to-oxalyl chloride ratio) and use inert atmospheres to minimize side reactions. Purity via silica gel chromatography or recrystallization (e.g., ethyl acetate/hexane) .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry and assess purity. Key signals include aromatic protons (δ 7.1–7.5 ppm for diphenyl groups) and isoxazole protons (δ 6.5–8.5 ppm) .

- LC-MS/HRMS: Verify molecular weight (e.g., calculated vs. observed [M+H]+) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .

- HPLC: Quantify purity (>95%) using UV detection at λ = 210–254 nm .

(Advanced) How can researchers resolve contradictory biological activity data for this compound across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Orthogonal Assays: Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to confirm target engagement .

- Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical validation (p < 0.05 via ANOVA) .

(Advanced) What computational strategies are effective in elucidating the binding mechanism of this compound with biological targets?

Methodological Answer:

- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 gp120). Focus on hydrogen bonding with isoxazole and hydrophobic contacts with diphenylpropyl groups .

- MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational dynamics .

- Free Energy Calculations: Use MM-GBSA to quantify binding affinities and validate against experimental IC50 values .

(Intermediate) What are the key considerations for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

- Core Modifications: Vary substituents on the diphenylpropyl chain (e.g., electron-withdrawing groups) and isoxazole ring (e.g., methyl/fluoro substitutions) .

- Bioisosteric Replacement: Replace isoxazole with thiazole or pyrazole to modulate solubility and target selectivity .

- Pharmacokinetic Profiling: Assess metabolic stability (human liver microsomes) and LogP (HPLC-based) to balance potency and bioavailability .

(Advanced) How can researchers address challenges in stereochemical purity during synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak AD-H columns with hexane/isopropanol to separate enantiomers, especially if the diphenylpropyl group introduces chirality .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

- Crystallography: Grow single crystals (e.g., via vapor diffusion with methanol/water) and solve structures using X-ray diffraction .

(Basic) What are the documented pharmacological targets and mechanisms of action for this compound?

Methodological Answer:

- Targets: Likely candidates include viral entry proteins (e.g., HIV-1 gp120) and inflammatory mediators (e.g., COX-2), based on structural analogs .

- Mechanism: The isoxazole group may chelate metal ions in enzymatic active sites, while the diphenylpropyl moiety enhances membrane permeability .

- Validation: Perform competitive binding assays (SPR/Biacore) and gene knockout (CRISPR) to confirm target specificity .

(Advanced) How can in vitro-in vivo discrepancies in efficacy be minimized during preclinical development?

Methodological Answer:

- PK/PD Modeling: Integrate in vitro IC50 values with plasma protein binding and clearance rates (e.g., using Phoenix WinNonlin) .

- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .

- Toxicology Screening: Conduct Ames tests and hERG channel assays early to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.